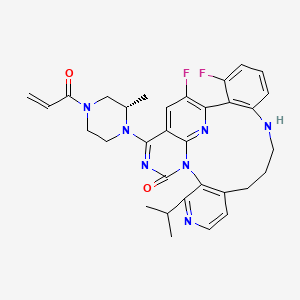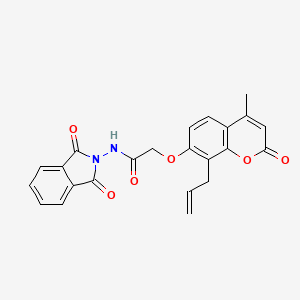![molecular formula C16H12N4OS B12398411 4-[(4-Imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B12398411.png)
4-[(4-Imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JNJ-1289 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired inhibitory activity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production of JNJ-1289 would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This would include the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: JNJ-1289 can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
JNJ-1289 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of human spermine oxidase and its effects on polyamine metabolism.
Biology: Investigates the role of polyamines in cellular processes and their regulation by spermine oxidase.
Medicine: Potential therapeutic applications in treating cancers and inflammatory diseases by modulating polyamine levels.
Industry: Could be used in the development of new drugs targeting polyamine metabolism disorders.
Mechanism of Action
JNJ-1289 exerts its effects by selectively inhibiting human spermine oxidase. This enzyme is involved in the catabolism of polyamines, which are essential for cell growth and differentiation. By inhibiting spermine oxidase, JNJ-1289 reduces the levels of toxic by-products generated during polyamine catabolism, thereby exerting anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
IHR-1: Another potent inhibitor of human spermine oxidase with similar inhibitory activity.
Sonidegib: A selective antagonist of the Smoothened receptor, used in cancer research.
MRT-83: A potent Smoothened antagonist with applications in studying the Hedgehog signaling pathway.
Uniqueness of JNJ-1289: JNJ-1289 is unique due to its high selectivity and potency as a human spermine oxidase inhibitor. Its ability to form a tight inhibitor-enzyme complex through slow protein isomerization distinguishes it from other inhibitors .
Properties
Molecular Formula |
C16H12N4OS |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-[(4-imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol |
InChI |
InChI=1S/C16H12N4OS/c21-12-6-4-11(5-7-12)18-16-19-13(10-22-16)14-9-17-15-3-1-2-8-20(14)15/h1-10,21H,(H,18,19) |
InChI Key |
NAJHZKDVMWYLOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C3=CSC(=N3)NC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(12S,13S,16Z,17R)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B12398335.png)



![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)






![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)


